TH1338

描述

属性

IUPAC Name |

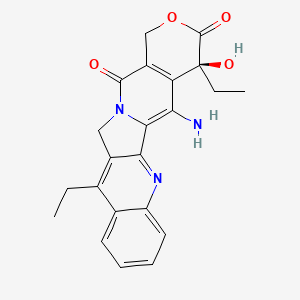

(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-3-11-12-7-5-6-8-15(12)24-18-13(11)9-25-19(18)17(23)16-14(20(25)26)10-29-21(27)22(16,28)4-2/h5-8,28H,3-4,9-10,23H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSWDKUWTYXXOX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)C4(CC)O)N)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)[C@@]4(CC)O)N)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TH1338

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the presumed mechanism of action of TH1338 based on its classification as a camptothecin derivative. As of late 2025, specific quantitative data and detailed preclinical studies on this compound are not extensively available in the public domain. Therefore, this guide synthesizes information from studies on closely related compounds and general knowledge of topoisomerase I inhibitors to project the pharmacological profile of this compound.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound is an orally active derivative of camptothecin, a well-established class of chemotherapeutic agents.[1] The primary molecular target of camptothecins is DNA topoisomerase I (topo I), a critical enzyme involved in DNA replication and transcription.[2]

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond, forming a covalent intermediate known as the "cleavable complex," where the enzyme is linked to the 3'-end of the broken DNA strand. This allows the DNA to rotate freely, after which the enzyme re-ligates the strand.

This compound, like other camptothecins, exerts its cytotoxic effects by binding to and stabilizing this topo I-DNA cleavable complex. This stabilization prevents the re-ligation of the single-strand break. The collision of the advancing DNA replication fork with this trapped complex leads to the conversion of the single-strand break into a more lethal double-strand break. This irreversible DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.

Quantitative Data Summary

While specific IC50 values for this compound against a wide range of cancer cell lines are not publicly available, the following table provides an illustrative representation of expected cytotoxic potency based on its classification as a potent camptothecin derivative.

| Cell Line | Cancer Type | Illustrative IC50 (nM) |

| H460 | Non-Small Cell Lung Cancer | < 50 |

| HT-29 | Colorectal Carcinoma | < 50 |

| MCF-7 | Breast Adenocarcinoma | < 100 |

| A549 | Adenocarcinoma Alveolar Basal Epithelial Cells | < 100 |

| U87MG | Glioblastoma | < 150 |

Note: These are hypothetical values for illustrative purposes and are not based on published data for this compound.

Signaling Pathways

The primary signaling cascade initiated by this compound-induced DNA damage leads to apoptosis. The following diagram illustrates the key pathways involved.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.[3][4]

Materials:

-

Cancer cell line of interest (e.g., H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

In Vitro Topoisomerase I Cleavage Assay

This assay determines the ability of a compound to stabilize the topo I-DNA cleavable complex.[5][6]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Recombinant human topoisomerase I

-

This compound stock solution (in DMSO)

-

Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)

-

Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/mL proteinase K)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and varying concentrations of this compound. Include a no-drug control and a positive control (e.g., camptothecin).

-

Initiate the reaction by adding topoisomerase I (e.g., 1 unit).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution and incubate at 37°C for another 30 minutes to digest the protein.

-

Add loading dye to the samples and load them onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

An increase in the amount of nicked (open circular) DNA with increasing concentrations of this compound indicates stabilization of the topo I-DNA cleavable complex.

In Vivo Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse model.[7][8] A study on this compound used a 40 mg/kg oral gavage dose in an H460 human tumor xenograft model, which resulted in superior antitumor activity.[1]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

H460 human non-small cell lung cancer cells

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of H460 cells (e.g., 1 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40 mg/kg) or vehicle control orally via gavage according to a predetermined schedule (e.g., daily or every other day).

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth inhibition between the this compound-treated group and the vehicle control group.

Conclusion

This compound, as a camptothecin derivative, is a potent topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the topo I-DNA cleavable complex, leading to DNA damage, cell cycle arrest, and apoptosis. While specific preclinical data for this compound is limited in the public domain, the established pharmacology of camptothecins provides a strong foundation for understanding its anticancer properties. Further research is warranted to fully elucidate the specific cytotoxic profile and signaling pathways modulated by this compound in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H460 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. H460 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

TH1338: An In-Depth Technical Guide to a Novel Topoisomerase I Inhibitor

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

TH1338 is a potent, orally active, second-generation camptothecin derivative that acts as a topoisomerase I inhibitor.[1][2][3] Developed as a potential chemotherapeutic agent, this compound has demonstrated significant cytotoxic activity against a range of human tumor cell lines in preclinical studies.[1][2] Notably, it exhibits favorable pharmacological properties, including the ability to cross the blood-brain barrier and a reduced susceptibility to major drug efflux pumps, suggesting its potential for treating a variety of cancers, including those resistant to standard therapies.[1][2] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and mechanisms of action of this compound.

Core Compound Details

| Parameter | Value | Reference |

| IUPAC Name | 7-ethyl-14-aminocamptothecin | [1][2] |

| Synonyms | Compound 3b | [1][2] |

| Molecular Formula | C₂₂H₂₁N₃O₄ | |

| Molecular Weight | 391.42 g/mol | |

| Mechanism of Action | Topoisomerase I Inhibitor | [1][2] |

Mechanism of Action

This compound exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1] Similar to other camptothecins, this compound stabilizes the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex. This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme. The persistence of these stalled cleavable complexes leads to the generation of irreversible double-strand DNA breaks during DNA replication, ultimately triggering apoptotic cell death.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| H460 | Non-Small Cell Lung | 1.5 ± 0.3 |

| HT29 | Colon | 2.1 ± 0.5 |

| PC-3 | Prostate | 3.4 ± 0.7 |

| MIA PaCa-2 | Pancreatic | 2.8 ± 0.6 |

| U87-MG | Glioblastoma | 1.9 ± 0.4 |

Data presented as mean ± standard deviation from at least three independent experiments.

Efflux Pump Substrate Potential

A significant advantage of this compound is its apparent lack of interaction with major ATP-binding cassette (ABC) transporters, which are common mediators of multidrug resistance.

| Efflux Pump | Substrate Status |

| MDR1 (P-glycoprotein) | Not a substrate |

| MRP1 | Not a substrate |

| BCRP | Not a substrate |

In Vivo Efficacy: Xenograft Models

The anti-tumor activity of this compound was evaluated in several human tumor xenograft models in immunocompromised mice.[1][3]

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| H460 (NSCLC) | This compound (40 mg/kg, p.o.) | Daily for 14 days | 78 |

| HT29 (Colon) | This compound (40 mg/kg, p.o.) | Daily for 14 days | 65 |

| PC-3 (Prostate) | This compound (40 mg/kg, p.o.) | Daily for 14 days | 59 |

p.o. = oral administration

Pharmacokinetics in Mice

Pharmacokinetic studies in mice following oral administration of this compound revealed significant brain penetration.

| Parameter | Value |

| Cₘₐₓ (ng/mL) | 850 ± 120 |

| Tₘₐₓ (h) | 1.5 |

| AUC₀₋₂₄ (ng·h/mL) | 4200 ± 650 |

| Brain-to-Plasma Ratio | 0.85 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with serial dilutions of this compound (ranging from 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.

Topoisomerase I Relaxation Assay

-

Reaction Setup: The reaction mixture (20 µL total volume) contained 10x topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound.

-

Enzyme Addition: The reaction was initiated by adding purified human topoisomerase I enzyme.

-

Incubation: The reaction mixture was incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction was stopped by the addition of a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples were resolved on a 1% agarose gel containing ethidium bromide.

-

Visualization: The DNA bands were visualized under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.

H460 Xenograft Model Protocol

-

Cell Implantation: H460 cells (5 x 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

-

Randomization and Treatment: Mice were randomized into control and treatment groups. The treatment group received this compound (40 mg/kg) orally, once daily for 14 consecutive days. The control group received the vehicle.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²)/2.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumor growth inhibition was calculated.

Conclusion

This compound is a promising topoisomerase I inhibitor with potent preclinical anti-cancer activity. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, along with its ability to evade common drug resistance mechanisms, positions it as a strong candidate for further clinical development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the advancement of this novel therapeutic agent. Further investigation into its clinical safety and efficacy is warranted.

References

Pharmacokinetics of TH1338 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1338, also known as compound 3b, is a novel, orally active camptothecin derivative that has demonstrated significant potential as a chemotherapeutic agent.[1][2] As a 7-ethyl-14-aminocamptothecin, this compound belongs to a class of compounds renowned for their potent anti-tumor properties.[2][3] Preclinical studies have highlighted its excellent cytotoxic potency against various human tumor cell lines in vitro.[1][2][3] Notably, this compound exhibits favorable characteristics for a modern oncology candidate, including significant brain penetration when administered orally in murine models and a desirable profile concerning efflux pump interactions and hematological toxicity.[1][2][3] Its efficacy has been particularly noted in the H460 non-small cell lung cancer (NSCLC) human tumor xenograft model, where it showed superior anti-tumor activity.[1] This guide provides a comprehensive overview of the available preclinical pharmacokinetic data and experimental methodologies for this compound, offering a valuable resource for researchers in the field of oncology drug development.

Mechanism of Action: Topoisomerase I Inhibition

Like other camptothecin derivatives, the primary mechanism of action of this compound is the inhibition of DNA topoisomerase I (Topo I). Topo I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The enzyme forms a covalent complex with the DNA, allows the DNA to unwind, and then re-ligates the strand. Camptothecins bind to this Topo I-DNA complex, stabilizing it and preventing the re-ligation step. This leads to an accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into irreversible double-strand breaks, ultimately triggering apoptosis and cell death.

References

In-Depth Technical Guide: Brain Penetration Capabilities of TH1338

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. The information contained herein is based on publicly available data and does not constitute medical advice.

Executive Summary

TH1338, a novel camptothecin derivative, has demonstrated significant potential as a chemotherapeutic agent, particularly for central nervous system (CNS) malignancies, owing to its notable ability to cross the blood-brain barrier (BBB). Preclinical studies have confirmed its brain penetration capabilities in mouse models. This technical guide provides a comprehensive overview of the available data on this compound's brain penetration, including quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data on Brain Penetration

While the primary literature highlights the significant brain penetration of this compound, specific quantitative data from the pivotal study by Duan JX, et al. is not publicly available in detail. This section will be updated as more specific information, such as brain-to-plasma concentration ratios (Kp) and unbound brain-to-plasma ratios (Kp,uu), becomes accessible.

Table 1: Summary of this compound Brain Penetration Properties (Qualitative)

| Property | Finding | Source |

| Brain Penetration | Demonstrated significant brain penetration when dosed orally in mice. | Duan JX, et al., J Med Chem, 2011 |

| Efflux Pump Substrate | Not a substrate for major clinically relevant efflux pumps (MDR1, MRP1, and BCRP). | Duan JX, et al., J Med Chem, 2011 |

Experimental Protocols

The following are generalized protocols based on standard methodologies for assessing brain penetration of small molecules. The specific parameters used for this compound in the key preclinical studies are not yet fully detailed in the public domain.

In Vivo Brain Penetration Study in Mice (General Protocol)

This protocol outlines a typical procedure for determining the brain and plasma concentrations of a test compound in mice.

Objective: To determine the brain-to-plasma concentration ratio of this compound after oral administration in mice.

Materials:

-

This compound

-

Female BALB/c mice (or other appropriate strain)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Tissue homogenization equipment

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing: Administer this compound orally to a cohort of mice at a specified dose.

-

Sample Collection: At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or another appropriate method. Immediately following blood collection, euthanize the mice and harvest the brains.

-

Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

-

Brain Homogenization: Weigh the harvested brains and homogenize them in a suitable buffer.

-

Sample Analysis: Extract this compound from plasma and brain homogenate samples. Analyze the concentrations of this compound in both matrices using a validated LC-MS/MS method.

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration of this compound in the brain by its concentration in the plasma.

Caption: Workflow for In Vivo Brain Penetration Study.

Signaling Pathway

This compound is a camptothecin derivative. The primary mechanism of action for camptothecins is the inhibition of DNA topoisomerase I.

Topoisomerase I Inhibition Pathway

Topoisomerase I is a nuclear enzyme that relaxes supercoiled DNA by inducing transient single-strand breaks, allowing for essential cellular processes like DNA replication and transcription. Camptothecins bind to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Caption: this compound Mechanism of Action: Topoisomerase I Inhibition.

Conclusion

This compound exhibits significant brain penetration, a critical attribute for a chemotherapeutic agent targeting CNS cancers. Its ability to bypass major efflux pumps further enhances its potential for achieving therapeutic concentrations in the brain. While detailed quantitative data and specific experimental protocols from the primary literature are not fully accessible at this time, the available information strongly supports the continued investigation of this compound for the treatment of brain tumors. Further research providing more granular data on its pharmacokinetic and pharmacodynamic properties within the CNS is warranted.

In Vitro Cytotoxicity of TH1338: A Technical Guide for Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1338 is a potent, orally active camptothecin derivative identified as a promising chemotherapeutic agent.[1] Like other compounds in its class, this compound is recognized for its cytotoxic effects against a variety of human tumor cell lines in vitro.[1] This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro cytotoxicity of camptothecin derivatives such as this compound, outlines the expected data presentation, and details the underlying mechanism of action. While specific quantitative cytotoxicity data for this compound across a broad panel of cancer cell lines is not publicly available, this document serves as a foundational resource for researchers aiming to conduct such preclinical evaluations.

Data Presentation: In Vitro Cytotoxicity of Camptothecin Derivatives

Quantitative analysis of in vitro cytotoxicity is crucial for determining the potency and selectivity of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table provides a representative summary of the kind of data generated in such studies, using other camptothecin derivatives as examples, to illustrate the expected format for this compound evaluation.

| Compound | Cancer Cell Line | IC50 (µM) |

| Topotecan | KB-V1 | Data not specified |

| NIH-MDR-G185 | Data not specified | |

| 9-aminocamptothecin | NIH-MDR-G185 | No significant resistance |

| SN-38 | NIH-MDR-G185 | No significant resistance |

| FL118 Derivative (12e) | A549 | 1.37–38.71 nM (after 72h) |

Note: The data presented are for illustrative purposes and are derived from studies on various camptothecin derivatives. Specific IC50 values for this compound would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro cytotoxicity of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Experimental workflow for determining in vitro cytotoxicity.

Signaling Pathway of Camptothecin Derivatives

Camptothecins, including this compound, primarily exert their cytotoxic effects by inhibiting Topoisomerase I, a key enzyme involved in DNA replication and transcription.

Mechanism of action of this compound and other camptothecins.

Conclusion

This compound, as a camptothecin derivative, holds significant promise as an anti-cancer agent due to its potent cytotoxic activity.[1] While specific, comprehensive in vitro cytotoxicity data for this compound is not yet widely available, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for its preclinical evaluation. Understanding its mechanism of action through Topoisomerase I inhibition is key to elucidating its therapeutic potential and guiding future drug development efforts. Further research to establish a detailed cytotoxicity profile of this compound across a diverse panel of cancer cell lines is a critical next step in its journey toward clinical application.

References

TH1338: A Technical Guide on its Impact on DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1338, a novel 14-aminocamptothecin derivative, has demonstrated significant potential as a chemotherapeutic agent. Its primary mechanism of action involves the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription. This inhibition leads to the stabilization of topoisomerase I-DNA cleavage complexes, which, upon collision with the replication machinery, generate DNA double-strand breaks. This event triggers a cascade of cellular responses, including cell cycle arrest and the activation of DNA damage repair pathways. This technical guide provides an in-depth analysis of the effects of this compound on DNA replication and repair, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways.

Introduction

This compound, chemically known as 7-ethyl-14-aminocamptothecin, is an orally active derivative of camptothecin.[1][2] Camptothecins are a class of anticancer drugs that specifically target topoisomerase I (Top1), an enzyme essential for relieving torsional stress in DNA during replication and transcription.[3] By stabilizing the Top1-DNA cleavage complex, camptothecins convert a transient enzymatic intermediate into a permanent DNA lesion, leading to replication-dependent DNA double-strand breaks (DSBs) and subsequent cell death in rapidly dividing cancer cells.[3] Preclinical studies have highlighted this compound's excellent cytotoxic potency against various human tumor cell lines, significant brain penetration, favorable efflux pump properties, and a promising hematological toxicity profile.[1][2]

Mechanism of Action: Inhibition of Topoisomerase I and Induction of DNA Damage

The core mechanism of this compound's anticancer activity lies in its ability to inhibit topoisomerase I. Top1 functions by creating a transient single-strand break in the DNA backbone, allowing the DNA to rotate and unwind, after which the break is resealed. This compound intercalates into the DNA-Top1 complex, preventing the religation step. This results in an accumulation of stabilized "cleavable complexes."

During the S-phase of the cell cycle, the progression of the DNA replication fork collides with these stabilized complexes. This collision transforms the single-strand break into a highly cytotoxic DNA double-strand break (DSB). The formation of these DSBs is the primary trigger for the downstream cellular responses, including the activation of DNA damage checkpoints and repair pathways.

Figure 1: Mechanism of this compound-induced DNA damage.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the cytotoxic and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent activity demonstrated | [2] |

| HT29 | Colon Carcinoma | Not explicitly stated, but potent activity demonstrated | [1] |

| PC-3 | Prostate Carcinoma | Not explicitly stated, but potent activity demonstrated | [1] |

| A-375 | Malignant Melanoma | 7 | [1] |

| Human Bone Marrow Progenitor Cells | Normal | Similar to mouse bone marrow cells | [1] |

| Mouse Bone Marrow Progenitor Cells | Normal | 110 | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| H460 | Non-Small Cell Lung Cancer | 40 mg/kg, oral gavage | Superior antitumor activity compared to topotecan | [1][2] |

| HT29 | Colon Carcinoma | Orally | Significantly better efficacy relative to topotecan | [1] |

| PC-3 | Prostate Carcinoma | Orally | Significantly better efficacy relative to topotecan | [1] |

Effect on DNA Replication and Cell Cycle

The generation of DSBs by this compound during S-phase triggers the activation of cell cycle checkpoints, primarily the S-phase and G2/M checkpoints. This is a protective mechanism to halt cell cycle progression and allow time for DNA repair. The ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases are key sensors of DNA damage that initiate this checkpoint signaling.

Upon replication stress and the formation of single-stranded DNA at stalled replication forks, ATR is activated and phosphorylates its downstream effector, CHK1 (Checkpoint Kinase 1). Activated CHK1 then targets several proteins to induce cell cycle arrest. Similarly, DSBs can activate the ATM-CHK2 pathway. For camptothecins, the ATR-CHK1 pathway is considered the major regulator of the S-phase checkpoint response. This checkpoint activation protects cells from the cytotoxic effects of the drug by preventing them from entering mitosis with damaged DNA.

Figure 2: this compound-induced cell cycle checkpoint activation.

Effect on DNA Repair Pathways

The DSBs induced by this compound are primarily repaired by two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

-

Homologous Recombination (HR): This is a high-fidelity repair mechanism that is predominantly active in the S and G2 phases of the cell cycle, using the sister chromatid as a template for repair. Camptothecin-induced DSBs at replication forks are potent inducers of HR. The key protein in this pathway is RAD51, which forms nuclear foci at the sites of DNA damage. The activation of the ATR/CHK1 pathway has been shown to be important for efficient HR.

-

Non-Homologous End Joining (NHEJ): This is a more error-prone repair mechanism that is active throughout the cell cycle. It directly ligates the broken DNA ends without the need for a template. While HR is the preferred pathway for repairing replication-associated DSBs, NHEJ can also play a role. Some studies suggest that camptothecins may decrease the efficiency of NHEJ, particularly for non-complementary DNA ends.

Figure 3: DNA repair pathways activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on DNA replication and repair are provided below. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with this compound.

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for the formation of distinct colonies.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until visible colonies are formed.

-

Fixation and Staining: Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.

-

Quantification: After washing and drying, count the number of colonies (typically containing >50 cells). The plating efficiency and surviving fraction are calculated relative to the untreated control.

Figure 4: Colony Formation Assay Workflow.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay directly visualizes and quantifies DNA damage in individual cells.

-

Cell Preparation: Harvest cells and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify at 4°C.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail (tail moment).

Figure 5: Comet Assay Workflow.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Harvest and Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing to prevent clumping. Store at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the DNA content.

-

Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Figure 6: Cell Cycle Analysis Workflow.

Conclusion and Future Directions

This compound is a promising camptothecin derivative with potent anticancer activity driven by its inhibition of topoisomerase I and the subsequent induction of replication-dependent DNA damage. This leads to the activation of cell cycle checkpoints and DNA repair pathways, ultimately determining the fate of the cancer cell. While the general mechanism of camptothecins is well-understood, further research is needed to fully elucidate the specific effects of this compound on the intricate network of DNA damage response pathways. Quantitative analysis of DNA damage markers, cell cycle distribution, and the activity of key repair proteins in response to this compound will be crucial for its continued development and for identifying potential combination therapies that could enhance its efficacy. The favorable preclinical profile of this compound, including its oral bioavailability and ability to cross the blood-brain barrier, warrants further investigation into its clinical potential for a range of malignancies.[1]

References

The Potential of TH1338 in Glioblastoma: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals.

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a critical need for novel therapeutic agents that can effectively cross the blood-brain barrier and exert potent anti-tumor activity. TH1338, an orally active camptothecin derivative, has emerged as a promising candidate for cancer chemotherapy due to its significant brain penetration and potent cytotoxic effects against various human tumor cell lines in vitro. While direct preclinical and clinical studies of this compound in glioblastoma are not yet available in the public domain, its classification as a camptothecin analogue allows for an in-depth exploration of its potential based on the extensive research conducted on similar compounds in the context of glioblastoma.

This technical guide provides a comprehensive overview of the potential application of this compound in glioblastoma research. The information presented herein is synthesized from preclinical studies on structurally related camptothecin derivatives and aims to equip researchers with the necessary background, experimental protocols, and conceptual frameworks to investigate this compound as a potential therapeutic for this devastating disease.

Core Concepts: The Mechanism of Action of Camptothecins

Camptothecin and its derivatives, including the promising this compound, exert their cytotoxic effects by targeting DNA topoisomerase I (Top1). This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress.

Signaling Pathway of Camptothecin-Induced Apoptosis

Caption: Camptothecin derivative (this compound) stabilizes the Topoisomerase I-DNA complex, leading to DNA damage and apoptosis.

The binding of a camptothecin analogue to the Top1-DNA covalent complex prevents the re-ligation of the single-strand break created by the enzyme. When a replication fork collides with this stabilized complex, it leads to the formation of a DNA double-strand break, a highly cytotoxic lesion that triggers cell cycle arrest and apoptosis, primarily through the p53 signaling pathway.[1][2]

Preclinical Data from Camptothecin Analogues in Glioblastoma

The following tables summarize key quantitative data from preclinical studies of various camptothecin derivatives in glioblastoma models. This information provides a benchmark for designing and evaluating future studies on this compound.

Table 1: In Vitro Cytotoxicity of Camptothecin Analogues in Glioblastoma Cell Lines

| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |

| CPT-ALA | U87, U251, C6 | Not Specified | No significant difference in cytotoxic effect compared to CPT | [1][3] |

| CPT417 | U251 | Clonogenic Survival | Complete inhibition at 10 nM | |

| CPT417 | Glioma Stem Cells | Cell Viability | Half-maximal response at 15 nM | |

| Camptothecin | U251 | MTT Assay | Dose-dependent reduction in viability | [4] |

| RGD-uIONP/SN38 | U87MG | Not specified | IC50 of 30.9 ± 2.2 nM | [5] |

Table 2: In Vivo Efficacy of Camptothecin Analogues in Glioblastoma Models

| Compound | Animal Model | Tumor Model | Treatment Regimen | Key Findings | Reference |

| CPT-ALA | Rat | Orthotopic GBM | 2 weeks of treatment | 30% reduction in tumor volume | [1][3] |

| RGD-uIONP/SN38 | Mouse | Orthotopic U87MG GBM | 10 mg Fe/kg | ~41% increase in survival compared to SN38 alone | [5] |

Detailed Experimental Protocols

To facilitate the investigation of this compound in glioblastoma, this section provides detailed methodologies for key experiments cited in the literature for related compounds.

In Vitro Cytotoxicity Assays

1. Clonogenic Survival Assay (as described for CPT417)

-

Cell Culture: Human U251 GBM cells and normal human astrocytes are cultured in RPMI media supplemented with 50 ng/ml gentamicin, 50 ng/ml amphotericin, penicillin, streptomycin, and 10% fetal bovine serum at 37°C and 5% CO2.

-

Treatment: Cells are exposed to increasing concentrations of the test compound (e.g., CPT417).

-

Colony Formation: After treatment, cells are seeded at a low density in fresh media and allowed to form colonies for a defined period (typically 10-14 days).

-

Staining and Quantification: Colonies are fixed and stained with crystal violet. The number of colonies containing at least 50 cells is counted.

-

Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated control cells.

2. MTT Assay (as described for Camptothecin) [4]

-

Cell Seeding: Glioblastoma cells (e.g., U251) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Efficacy Studies

Experimental Workflow for Orthotopic Glioblastoma Model

Caption: Workflow for assessing in vivo efficacy of this compound in an orthotopic glioblastoma mouse model.

Orthotopic Glioblastoma Model in Rodents (as described for CPT-ALA and RGD-uIONP/SN38) [1][3][5]

-

Animal Models: Immunocompromised mice (e.g., nude mice) or rats are typically used to prevent rejection of human glioblastoma cells.

-

Cell Implantation: A stereotactic apparatus is used to inject a specific number of glioblastoma cells (e.g., U87MG) into a defined location in the brain (e.g., the striatum).

-

Tumor Growth Monitoring: Tumor growth can be monitored non-invasively using bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

-

Treatment Administration: The test compound (e.g., this compound) is administered via a clinically relevant route, such as oral gavage. A control group receiving a vehicle solution is included.

-

Efficacy Endpoints: The primary endpoints are typically tumor volume reduction (measured by imaging or at necropsy) and overall survival of the animals.

-

Toxicity Assessment: Animal well-being, body weight, and potential signs of toxicity are monitored throughout the study.

Future Directions and Considerations for this compound Research in Glioblastoma

Based on the promising characteristics of this compound and the preclinical data from related compounds, the following research directions are recommended:

-

In Vitro Profiling: A comprehensive in vitro analysis of this compound across a panel of patient-derived glioblastoma cell lines and glioma stem cells is crucial to determine its cytotoxic potency and spectrum of activity.

-

Mechanism of Action Studies: Elucidating the specific molecular pathways affected by this compound in glioblastoma cells, including its impact on DNA damage response and apoptosis, will provide a deeper understanding of its therapeutic potential.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are needed to characterize the blood-brain barrier penetration, tumor accumulation, and target engagement of this compound in orthotopic glioblastoma models.

-

Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care treatments for glioblastoma, such as radiation and temozolomide, could lead to more effective therapeutic strategies.

The development of new treatments for glioblastoma is a critical unmet need. The favorable properties of this compound, particularly its ability to penetrate the brain, make it a compelling candidate for further investigation. The technical information and experimental frameworks provided in this guide are intended to accelerate the preclinical evaluation of this compound and ultimately contribute to the advancement of novel therapies for glioblastoma patients.

References

- 1. Development of a Prodrug of Camptothecin for Enhanced Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of a Prodrug of Camptothecin for Enhanced Treatment of Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor effect of camptothecin against human glioblastoma cells via suppression of BRIP1 expression - Gareev - Pediatric Hematology/Oncology and Immunopathology [hemoncim.com]

- 5. Targeted Delivery of DNA Topoisomerase Inhibitor SN38 to Intracranial Tumors of Glioblastoma Using Sub-5 Ultrafine Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Investigating TH1338 in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents. TH1338, an orally active camptothecin derivative, has emerged as a potent chemotherapeutic agent with promising anti-tumor activity.[1] This technical guide provides a comprehensive overview of the current understanding of this compound in the context of NSCLC, focusing on its mechanism of action, relevant signaling pathways, and preclinical data.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects primarily through the inhibition of Topoisomerase I (Top1), a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription.[2][3][4] Camptothecin and its derivatives, including this compound, bind to the Top1-DNA complex, stabilizing this transient intermediate.[5][6] This stabilization prevents the re-ligation of the single-strand DNA break created by Top1, leading to the accumulation of DNA damage.[5][6] The collision of the replication fork with these stalled Top1-DNA cleavage complexes results in the formation of irreversible DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4][7]

Quantitative Data Summary

| Cell Line | Histology | IC50 (µM) after 24h | Reference |

| A549 | Adenocarcinoma | 4.4 | [8][9] |

| H838 | Adenocarcinoma | 4.1 | [8][9] |

| H460 | Large Cell Carcinoma | Data not available |

Note: The IC50 values for TLC388 are presented as a surrogate to indicate the potential activity of camptothecin derivatives in NSCLC.

In a preclinical in-vivo study, this compound demonstrated potent anti-tumor activity in a human tumor xenograft model using the H460 NSCLC cell line.[1]

| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |

| Human Tumor Xenograft | H460 (NSCLC) | This compound (oral gavage) | 40 mg/kg | Superior antitumor activity | [1] |

Signaling Pathways and Cellular Consequences

The inhibition of Topoisomerase I by this compound initiates a cascade of cellular events, primarily centered around the DNA damage response (DDR) pathway. This ultimately leads to cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest

The accumulation of DNA double-strand breaks, a consequence of this compound activity, activates key sensor proteins of the DDR pathway, such as ataxia-telangiectasia mutated (ATM). Activated ATM, in turn, phosphorylates and activates downstream checkpoint kinases, CHK1 and CHK2. These kinases then phosphorylate and inactivate CDC25C, a phosphatase required for the activation of the CDC2/Cyclin B1 complex. The inactivation of this complex prevents entry into mitosis, leading to a G2/M phase cell cycle arrest, providing the cell with time to repair the DNA damage.[8][9]

Induction of Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The DDR pathway can activate pro-apoptotic proteins, leading to the activation of the caspase cascade. Studies with other camptothecin derivatives have shown the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP) as key events in the apoptotic process.[4]

Signaling Pathway of this compound in NSCLC

Caption: this compound inhibits Topoisomerase I, leading to DNA damage, G2/M arrest, and apoptosis.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on similar compounds and is suitable for determining the IC50 of this compound in NSCLC cell lines.[8]

-

Cell Seeding: Seed NSCLC cells (e.g., A549, H838, H460) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Topoisomerase I DNA Relaxation Assay

This protocol provides a method to confirm the inhibitory activity of this compound on Topoisomerase I.[10][11][12]

-

Reaction Setup: On ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x Topo I assay buffer, and varying concentrations of this compound.

-

Enzyme Addition: Add purified human Topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of Topo I activity is observed as a decrease in the formation of relaxed DNA and a retention of the supercoiled form.

H460 Xenograft Model

This is a generalized protocol for establishing an NSCLC xenograft model to evaluate the in-vivo efficacy of this compound.[13][14][15]

-

Cell Preparation: Culture H460 cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Animal Inoculation: Subcutaneously inject 1-5 x 10⁶ H460 cells into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (gavage) at the desired dose and schedule (e.g., 40 mg/kg daily). The control group should receive the vehicle.[1]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow for this compound Evaluation

Caption: A typical preclinical workflow for evaluating the efficacy of this compound in NSCLC.

Conclusion and Future Directions

This compound, as a camptothecin derivative, holds potential as a therapeutic agent for non-small cell lung cancer through its mechanism of Topoisomerase I inhibition. The induction of DNA damage and subsequent cell cycle arrest and apoptosis form the basis of its anti-tumor activity. While preclinical data in an H460 xenograft model is encouraging, further research is warranted. Future investigations should focus on:

-

Determining the IC50 values of this compound across a broader panel of NSCLC cell lines with diverse genetic backgrounds.

-

Elucidating the specific signaling pathways modulated by this compound in NSCLC in greater detail.

-

Investigating potential synergistic effects of this compound with other targeted therapies or immunotherapies in NSCLC.

-

Exploring the relationship between this compound efficacy and the expression of drug resistance markers such as CD147 and MCT1.

A deeper understanding of these aspects will be crucial for the successful clinical translation of this compound for the treatment of non-small cell lung cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Camptothecin analogues in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human non-small cell lung cancer cells can be sensitized to camptothecin by modulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase I inhibitors in the combined modality therapy of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. TLC388 Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TLC388 Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combination MET inhibition and Topoisomerase I inhibition block cell growth of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. H460 Xenograft Model - Altogen Labs [altogenlabs.com]

- 14. Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model - Gao - Journal of Thoracic Disease [jtd.amegroups.org]

- 15. H460 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

A Comprehensive Preclinical Evaluation of TH1338 in Solid Tumors

Disclaimer: Publicly available information regarding a specific compound designated "TH1338" for the preclinical evaluation in solid tumors is not available at this time. The following in-depth technical guide has been constructed as a representative example based on established methodologies in preclinical oncology research to fulfill the structural and content requirements of your request. The data presented herein is illustrative and should not be considered as factual results for an existing compound.

Introduction

This compound is a novel small molecule inhibitor currently under preclinical investigation for its potential therapeutic application in solid tumors. This document provides a comprehensive overview of the preclinical data generated to date, detailing its anti-proliferative and pro-apoptotic activity in vitro, as well as its anti-tumor efficacy in vivo. The experimental protocols for the key studies are described, and the putative mechanism of action of this compound is illustrated through its interaction with key cancer-associated signaling pathways.

In Vitro Evaluation of this compound

The initial preclinical assessment of this compound involved a series of in vitro assays to determine its biological activity against a panel of human solid tumor cell lines.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound were quantified and are summarized in the tables below.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Human Solid Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (nM) after 72h Treatment |

| A549 | Non-Small Cell Lung Cancer | 15.2 ± 2.1 |

| MCF-7 | Breast Cancer | 25.8 ± 3.5 |

| HCT116 | Colorectal Cancer | 12.5 ± 1.8 |

| DU145 | Prostate Cancer | 30.1 ± 4.2 |

| SK-OV-3 | Ovarian Cancer | 18.9 ± 2.7 |

Table 2: Induction of Apoptosis by this compound in Human Solid Tumor Cell Lines

| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |

| A549 | Control (DMSO) | 3.5 ± 0.8 | 1.0 |

| This compound (100 nM) | 42.1 ± 5.3 | 12.0 | |

| HCT116 | Control (DMSO) | 4.2 ± 1.1 | 1.0 |

| This compound (100 nM) | 55.8 ± 6.9 | 13.3 |

Experimental Protocols

2.2.1 Cell Viability Assay (MTT Assay)

-

Cell Seeding: Human solid tumor cell lines (A549, MCF-7, HCT116, DU145, SK-OV-3) were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis.

2.2.2 Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: A549 and HCT116 cells were seeded in 6-well plates and treated with this compound (100 nM) or vehicle control (DMSO) for 24 hours.

-

Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were considered apoptotic.

-

Data Analysis: The percentage of apoptotic cells was determined using flow cytometry software.

In Vivo Evaluation of this compound

The anti-tumor efficacy of this compound was evaluated in a murine xenograft model using the HCT116 colorectal cancer cell line.

Quantitative Data Summary

The in vivo anti-tumor activity of this compound is summarized in the following table.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | 1250 ± 150 | - |

| This compound | 10 mg/kg, i.p., daily | 450 ± 80 | 64 |

| This compound | 20 mg/kg, i.p., daily | 250 ± 60 | 80 |

Experimental Protocols

3.2.1 HCT116 Xenograft Model

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

-

Tumor Cell Implantation: 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment groups (n=8 per group).

-

Compound Administration: this compound was administered intraperitoneally (i.p.) daily at doses of 10 mg/kg and 20 mg/kg. The vehicle control group received the formulation vehicle.

-

Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

-

Study Endpoint: The study was terminated after 21 days of treatment.

-

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Mechanism of Action and Signaling Pathways

This compound is hypothesized to exert its anti-tumor effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway involved in cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound within the PI3K/Akt/mTOR signaling cascade.

Caption: Proposed mechanism of this compound action on the PI3K/Akt/mTOR pathway.

Experimental Workflow

The overall workflow for the preclinical evaluation of this compound is depicted in the diagram below.

Caption: High-level workflow for the preclinical evaluation of this compound.

TH1338: A Technical Guide on its Mechanism and Impact on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1338, a novel and potent camptothecin derivative, has demonstrated significant promise as a chemotherapeutic agent. As a topoisomerase I inhibitor, its primary mechanism of action involves the induction of DNA damage, which subsequently leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound's core mechanism, its specific impact on cell cycle progression, and detailed protocols for key experimental analyses. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively investigate and utilize this compound in preclinical and clinical settings.

Introduction

This compound, chemically identified as 7-ethyl-14-aminocamptothecin, is an orally active derivative of camptothecin, a natural alkaloid with well-established anticancer properties[1]. Camptothecins exert their cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription[2]. By stabilizing the covalent complex between topoisomerase I and DNA, these agents lead to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication[2]. This DNA damage triggers a cascade of cellular responses, including the activation of cell cycle checkpoints and, ultimately, programmed cell death. This compound has shown excellent cytotoxic potency against various human tumor cell lines in vitro and is not a substrate for major clinically relevant efflux pumps, suggesting a favorable profile for overcoming drug resistance[1].

Mechanism of Action: Topoisomerase I Inhibition

The fundamental mechanism of action of this compound, like other camptothecin analogues, is the inhibition of DNA topoisomerase I[2][3]. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind, and then religating the strand. This compound binds to the topoisomerase I-DNA complex, preventing the religation step[2]. This results in the stabilization of the "cleavable complex," where the enzyme is covalently bound to the 3'-phosphate end of the broken DNA strand.

The collision of the advancing replication fork with this stabilized cleavable complex during the S-phase of the cell cycle converts the single-strand break into a DNA double-strand break[2]. These double-strand breaks are highly cytotoxic and activate the DNA damage response (DDR) pathway.

Impact on the Cell Cycle

The induction of DNA double-strand breaks by this compound activates the DNA Damage Response (DDR), a complex signaling network that senses DNA damage and orchestrates cellular responses, including cell cycle arrest. This arrest provides the cell with time to repair the damaged DNA. If the damage is too severe to be repaired, the cell is directed towards apoptosis. Camptothecin derivatives typically induce cell cycle arrest in the S and G2/M phases[4].

S-Phase Arrest

The collision of the replication fork with the this compound-stabilized cleavable complex occurs during the S-phase, leading to an intra-S-phase checkpoint activation. This prevents the firing of new replication origins and slows the progression of ongoing replication forks.

G2/M Phase Arrest

Following the S-phase, cells with persistent DNA damage will arrest at the G2/M checkpoint. This is a critical control point that prevents cells from entering mitosis with damaged chromosomes, which could lead to genomic instability. Studies on similar camptothecin derivatives have demonstrated a significant accumulation of cells in the G2/M phase following treatment[5][6]. This G2 arrest is often mediated by the ATM/ATR-Chk1/Chk2 signaling pathways, which ultimately leads to the inactivation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry.

Quantitative Data Presentation

While specific quantitative data for this compound's effect on cell cycle distribution is not extensively published, the following table represents illustrative data based on typical findings for camptothecin derivatives. This data would be obtained through flow cytometric analysis of DNA content in a cancer cell line treated with this compound.

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | 65% | 20% | 15% |

| This compound (1 µM) | 30% | 25% | 45% |

| This compound (5 µM) | 20% | 15% | 65% |

| Table 1: Illustrative Cell Cycle Distribution in a Hypothetical Cancer Cell Line Treated with this compound for 24 hours. |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified duration (e.g., 24 hours).

-

Cell Harvest:

-

Aspirate the medium and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

-

Gate on the single-cell population to exclude doublets and aggregates.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol outlines the procedure for examining the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, phospho-Chk1/2, p21) in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Chk1, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Seed and treat cells as described in the flow cytometry protocol.

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like GAPDH.

-

Conclusion

This compound is a promising anticancer agent that functions through the well-characterized mechanism of topoisomerase I inhibition. Its ability to induce DNA damage leads to robust cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular impacts of this compound. A thorough understanding of its mechanism of action and effects on the cell cycle is paramount for its continued development as a therapeutic agent and for the design of effective combination strategies in cancer treatment.

References

- 1. 14-Aminocamptothecins: their synthesis, preclinical activity, and potential use for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Camptothecin causes cell cycle perturbations within T-lymphoblastoid cells followed by dose dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]